

Decoding DAPT: A Comparative Guide to its Specificity in Cellular Assays

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Compound of Interest

Compound Name: *Dapt*

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For researchers navigating the intricate landscape of cellular signaling, the choice of a potent and specific inhibitor is paramount. N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a widely utilized γ -secretase inhibitor critical for investigating the Notch signaling pathway and the processing of the Amyloid Precursor Protein (APP). This guide provides an objective comparison of DAPT's performance against other γ -secretase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their cellular assays.

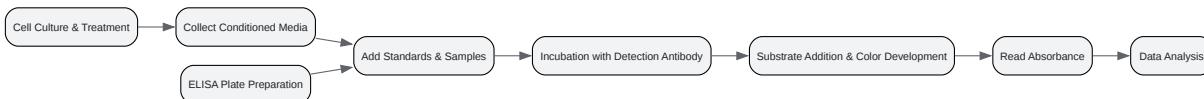
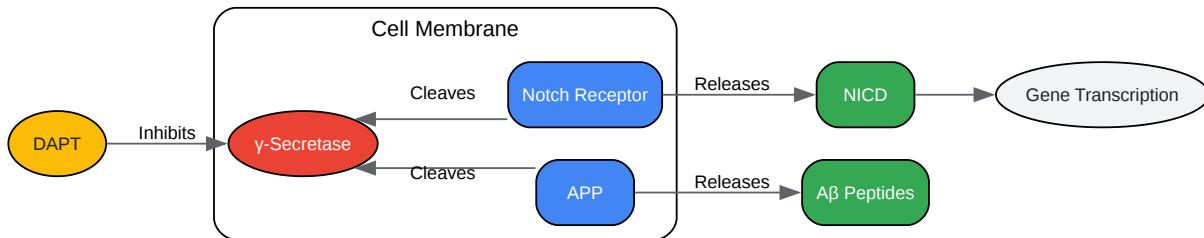
Quantitative Comparison of γ -Secretase Inhibitors

The inhibitory potency of DAPT and other γ -secretase inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) against their primary targets, the Notch receptor and APP. The following table summarizes the IC50 values for DAPT in comparison to two other well-characterized γ -secretase inhibitors, Semagacestat and LY-411575.

Compound	Target	IC50 (nM)	Cell Line/System
DAPT	Total A β	115	Human primary neuronal cultures
A β 42	200		Human primary neuronal cultures
A β Production	20		HEK 293 cells[1]
Notch Signaling	160		OVCAR-3 cells[2]
Semagacestat	A β 40	12.1	H4 human glioma cells[3]
A β 42	10.9		H4 human glioma cells
Notch Signaling	14.1		H4 human glioma cells
LY-411575	γ -secretase (membrane)	0.078	HEK293 cells expressing APP or N Δ E
γ -secretase (cell-based)	0.082		HEK293 cells expressing APP or N Δ E
Notch Cleavage	0.39		HEK293 cells expressing APP or N Δ E

Understanding the Mechanism: γ -Secretase Inhibition

DAPT and its counterparts exert their effects by targeting the γ -secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several type I transmembrane proteins, including Notch and APP.



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